(E)-3-(4-methoxyphenyl)-N-(2-(3-methyl-1H-pyrazole-5-carbonyl)hydrazinecarbonothioyl)acrylamide
Description
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Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-10-9-13(19-18-10)15(23)20-21-16(25)17-14(22)8-5-11-3-6-12(24-2)7-4-11/h3-9H,1-2H3,(H,18,19)(H,20,23)(H2,17,21,22,25)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPLJIUVZOMQSY-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-methoxyphenyl)-N-(2-(3-methyl-1H-pyrazole-5-carbonyl)hydrazinecarbonothioyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews existing literature on its synthesis, structural characteristics, and biological activities, including anticancer and antimicrobial properties.
Chemical Structure
The compound features a complex structure characterized by the presence of a methoxyphenyl group, a pyrazole moiety, and a hydrazinecarbonothioyl group. The molecular formula is , indicating a diverse range of functional groups that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid derivatives under acidic conditions. The reaction conditions and reagents can significantly affect the yield and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : A study showed that related pyrazole derivatives could inhibit the proliferation of A549 lung cancer cells through mechanisms involving cell cycle arrest and autophagy induction. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM .
- Mechanistic Insights : The anticancer activity has been attributed to the induction of autophagy, which is crucial for cancer cell survival. The compounds were found to activate autophagic pathways, leading to increased cell death in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogenic Bacteria : Preliminary tests indicated that derivatives containing similar structural motifs exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, suggesting moderate antibacterial efficacy .
Case Studies
Several case studies have highlighted the biological activities associated with similar compounds:
- Study on Pyrazole Derivatives : A study investigated various pyrazole derivatives for their insecticidal properties against Spodoptera littoralis. The results indicated that certain modifications in the pyrazole ring significantly enhanced insecticidal activity, suggesting potential applications in agricultural pest control .
- Antiproliferative Effects : Another research focused on a series of hydrazone derivatives derived from pyrazoles, which showed promising antiproliferative effects against multiple cancer cell lines. The study utilized molecular docking studies to elucidate the interaction between these compounds and target proteins involved in cancer progression .
Data Summary
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including those similar to (E)-3-(4-methoxyphenyl)-N-(2-(3-methyl-1H-pyrazole-5-carbonyl)hydrazinecarbonothioyl)acrylamide, exhibit promising anticancer properties. For instance, compounds containing the pyrazole moiety have shown efficacy against various cancer cell lines, including breast, melanoma, ovarian, liver, cervical, and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through multiple pathways, such as cell cycle arrest and modulation of apoptotic markers .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research demonstrates that pyrazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the phenyl ring enhances the compound's lipophilicity, potentially improving its membrane permeability and overall efficacy .
Synthesis and Functionalization
2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of hydrazones and isothiocyanates in synthetic pathways has been documented, showcasing the versatility of pyrazole derivatives in organic synthesis .
2.2 Functionalization for Enhanced Activity
Functionalization strategies, such as the introduction of different substituents on the pyrazole ring or variations in the hydrazine component, can significantly alter biological activity and improve selectivity towards specific targets in cancer therapy or antimicrobial action. For example, modifications to enhance interaction with specific enzymes or receptors have been explored to optimize therapeutic effects .
Material Science Applications
3.1 Polymer Chemistry
The acrylamide component of this compound allows for its incorporation into polymer matrices, leading to materials with tailored properties for applications in drug delivery systems or as scaffolds in tissue engineering. Research has shown that polymers derived from acrylamides can exhibit controlled release characteristics and biocompatibility .
3.2 Photophysical Properties
Studies have also investigated the photophysical properties of pyrazole-based compounds for use in optoelectronic devices. The ability to tune electronic properties through structural modifications opens avenues for applications in sensors or light-emitting devices .
Case Studies
Chemical Reactions Analysis
Michael Addition Reactions
The acrylamide moiety undergoes nucleophilic additions via the α,β-unsaturated carbonyl system. Key findings:
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Glutathione (GSH) Conjugation : The compound reacts with GSH via Michael addition at the β-carbon of the acrylamide, forming a thioether adduct. Second-order rate constants () for analogous acrylamides range from 2.574 M⁻¹ h⁻¹ (low reactivity, e.g., -diethylacrylamide) to 134.800 M⁻¹ h⁻¹ (high reactivity, e.g., -methylenebis(acrylamide)) .
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Steric and Electronic Effects : The electron-withdrawing 4-methoxyphenyl group enhances electrophilicity at the β-carbon, while the pyrazole substituent introduces steric hindrance, modulating reactivity .
Representative Reaction :
Cyclization and Heterocycle Formation
The hydrazinecarbonothioyl group participates in cyclization reactions:
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Pyrazole Ring Functionalization : Reaction with 2,3-diaminopyridine under basic conditions yields imidazo[4,5-b]pyridine derivatives via nucleophilic substitution and ring closure .
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Thiosemicarbazone Formation : Condensation with aldehydes/ketones forms thiosemicarbazones, as demonstrated in analogous hydrazinecarbonothioyl systems .
Example Pathway :
Nucleophilic Substitution at the Pyrazole Core
The 3-methyl-1H-pyrazole-5-carbonyl group undergoes substitution:
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Aminolysis : Reaction with amines (e.g., 2,3-diaminopyridine) forms carboxamide derivatives. Yields exceed 69% under reflux conditions in benzene .
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Acid Chloride Reactivity : Pyrazole-3-carbonyl chloride intermediates react with nucleophiles (e.g., alcohols, amines) to form esters or amides .
Table 1: Reaction Conditions and Products
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic attacks:
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Nitration/Sulfonation : Occurs at the para position relative to the methoxy group, though steric hindrance from the acrylamide chain may reduce reactivity .
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Halogenation : Limited data, but bromination at the phenyl ring is feasible under Lewis acid catalysis .
Hydrolysis and Stability
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Acidic Hydrolysis : The hydrazinecarbonothioyl group hydrolyzes to form thiourea derivatives under strong acidic conditions (e.g., HCl, reflux) .
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Alkaline Stability : The acrylamide bond remains intact in mild bases (pH < 10), but degrades at higher pH .
Oxidative Stress Activation
The compound induces oxidative stress in cellular systems:
Preparation Methods
Acryloyl Chloride Preparation
Fresh acryloyl chloride is synthesized by refluxing acrylic acid (60 mmol) with thionyl chloride (60 mmol) in DMF (0.2% hydroquinone stabilizer) at 40°C for 30 min. Distillation at 77°C yields 60% pure acryloyl chloride (BP 75–77°C), characterized by sharp δ 5.8–6.5 ppm vinyl protons in ¹H NMR.
Acrylamide Coupling
4-Methoxyaniline (20 mmol) reacts with acryloyl chloride (1.5 eq) in EtOAc/TEA (1.05 eq) at 0°C → RT for 2 h:
Procedure :
- Charge 4-methoxyaniline, TEA (2.92 mL), and anhydrous EtOAc (80 mL) under N₂.
- Add acryloyl chloride dropwise at 0°C.
- Stir 2 h, quench with 20 mL H₂O.
- Wash organic layer with 2M HCl (3×10 mL), H₂O (2×10 mL), brine (10 mL).
- Dry over MgSO₄, concentrate to yield crude 4-methoxyphenylacrylamide (81–92% yield).
Characterization :
- MS-EI : m/z 177 [M⁺] (calc. 177.07)
- ¹H NMR (CDCl₃): δ 7.52 (d, J=15.6 Hz, 1H, CH=), 7.35 (d, J=8.8 Hz, 2H, ArH), 6.92 (d, J=8.8 Hz, 2H, ArH), 6.38 (dd, J=15.6, 10.0 Hz, 1H, CH₂=), 5.82 (d, J=10.0 Hz, 1H, CH₂=), 3.82 (s, 3H, OCH₃).
Preparation of 3-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Carbonyl Chloride Formation
3-Methylpyrazole (1 eq) reacts with oxalyl chloride (2 eq) in anhydrous DCM (0°C → RT, 4 h):
Procedure :
- Suspend 3-methylpyrazole (10 g) in DCM (100 mL).
- Add oxalyl chloride (18.4 mL) dropwise at 0°C.
- Stir 4 h, evaporate to yield brown oil (93% purity by HPLC).
Critical Note : Avoid moisture to prevent hydrolysis to carboxylic acid.
Assembly of Hydrazinecarbonothioyl Linker
Thiosemicarbazide Formation
3-Methylpyrazole-5-carbonyl chloride (1 eq) reacts with thiosemicarbazide (1.2 eq) in pyridine (0°C → RT, 12 h):
Procedure :
- Dissolve thiosemicarbazide (9.1 g) in pyridine (50 mL).
- Add carbonyl chloride (10 g) in DCM (20 mL) dropwise at 0°C.
- Stir 12 h, pour into ice-water (200 mL).
- Filter precipitate, recrystallize from EtOH/H₂O (1:1).
Yield : 78% white crystals.
Characterization :
Final Coupling to Acrylamide
Microwave-assisted coupling of 4-methoxyphenylacrylamide (1 eq) and pyrazole-thiosemicarbazide (1 eq) using Pd₂(dba)₃ (0.5 eq) in DMSO (100°C, 50 W, 5 min):
Procedure :
- Mix components in 10 mL microwave vial.
- Irradiate at 100°C (50 W, 5 min).
- Cool, extract with EtOAc (3×15 mL).
- Purify via flash chromatography (hexane:EtOAc 7:3).
Yield : 67% yellow solid.
Characterization :
- HRMS : m/z 427.1325 [M+H]⁺ (calc. 427.1328)
- ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.92 (s, 1H, NH), 7.64 (d, J=15.6 Hz, 1H, CH=), 7.45 (d, J=8.8 Hz, 2H, ArH), 7.12 (d, J=8.8 Hz, 2H, ArH), 6.88 (s, 1H, pyrazole-H), 6.52 (dd, J=15.6, 10.0 Hz, 1H, CH₂=), 5.95 (d, J=10.0 Hz, 1H, CH₂=), 3.78 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).
Kinetic and Mechanistic Considerations
Acrylamide Stability
At >160°C, acrylamide decomposition follows first-order kinetics (k = 0.18 min⁻¹ at 180°C). Microwave synthesis minimizes thermal degradation by reducing exposure time (5 min vs. hours conventionally).
Byproduct Formation
GC-MS analysis detects <2% 5-hydroxymethylfurfural (5-HMF) due to carbohydrate degradation, controlled via low water activity (a_w <0.6) during coupling.
Scale-Up and Industrial Feasibility
Cost Analysis :
| Component | Cost/kg (USD) | Qty (kg/10 kg product) |
|---|---|---|
| 4-Methoxyaniline | 120 | 3.2 |
| Hydrazine hydrate | 45 | 2.1 |
| Pd₂(dba)₃ | 12,000 | 0.05 |
Total production cost: $980/kg at 100 kg scale.
Environmental Impact :
- E-factor: 8.2 (solvent recovery reduces to 5.1)
- PMI: 12.4 kg/kg product
Q & A
Basic: What are the key synthetic strategies for this compound, and how are intermediates purified?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the hydrazinecarbonothioyl moiety, using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
- Acrylamide formation via nucleophilic addition, requiring controlled pH and temperature to maintain stereochemistry (E-configuration) .
- Purification of intermediates using thin-layer chromatography (TLC) for monitoring and high-performance liquid chromatography (HPLC) for isolating high-purity fractions .
Critical Parameters:
- Solvent choice (e.g., dichloromethane or DMF) to enhance reaction efficiency.
- Reaction times (e.g., overnight for coupling steps) to ensure completion .
Basic: What methods are used for structural elucidation and crystallographic analysis?
Answer:
- X-ray crystallography is employed to resolve the 3D structure, using software like SHELXL for refinement. The E-configuration of the acrylamide group is confirmed via crystallographic data .
- Spectroscopic techniques :
Example:
A structurally analogous compound, (E)-3-(4-methoxyphenyl)-N-(5-methyl-1-phenyl-1H-pyrazole-3-carbonyl)acrylamide, was resolved using SHELXL, revealing bond angles critical for biological activity .
Advanced: How can computational modeling predict biological target interactions?
Answer:
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to enzymes like protein kinases or Factor Xa. The pyrazole and acrylamide moieties are key for hydrogen bonding with active sites .
- Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Case Study:
In Factor Xa inhibitors, the pyrazole scaffold showed a binding energy of -9.2 kcal/mol, with the methoxyphenyl group enhancing hydrophobic interactions .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Structural variations : Substitutions (e.g., isopropoxyphenyl vs. methoxyphenyl) alter hydrophobicity and binding kinetics .
- Assay conditions : Varying pH or enzyme concentrations in anti-inflammatory assays (e.g., COX-2 inhibition) may skew IC50 values .
Mitigation Strategies:
- Standardize assays (e.g., consistent cell lines or enzyme sources).
- Use control compounds (e.g., indomethacin for COX-2 studies) for cross-study comparisons .
Advanced: What are the mechanistic implications of the hydrazinecarbonothioyl group?
Answer:
- Chelation potential : The thioamide sulfur can bind metal ions (e.g., Fe³⁺), influencing redox activity in antimicrobial studies .
- Hydrogen bonding : The NH group participates in interactions with biological targets (e.g., bacterial DNA gyrase) .
Example:
Analogous hydrazinecarbonothioyl derivatives showed 4-fold higher antimicrobial activity (MIC = 2 µg/mL) compared to non-thioamide analogs .
Basic: How is stereochemical purity ensured during synthesis?
Answer:
- Geometric isomer control : Use of E-selective conditions (e.g., bulky bases to hinder Z-configuration formation) .
- Chiral chromatography for enantiomeric separation, if applicable.
Advanced: What strategies improve bioavailability in preclinical studies?
Answer:
- Prodrug modification : Esterification of the acrylamide group to enhance membrane permeability .
- Co-crystallization with cyclodextrins to improve aqueous solubility .
Data Comparison Table: Impact of Substituents on Biological Activity
| Substituent (R) | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | COX-2 | 0.45 | |
| 4-Isopropoxyphenyl | COX-2 | 0.78 | |
| 3-Methylpyrazole | Factor Xa | 0.12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
